molecular formula C5H6N4S B2355258 4-(Azidomethyl)-2-methyl-1,3-thiazole CAS No. 864262-96-4

4-(Azidomethyl)-2-methyl-1,3-thiazole

Cat. No.: B2355258
CAS No.: 864262-96-4
M. Wt: 154.19
InChI Key: DZFOJPRDWBZEBK-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. The presence of both azido and thiazole groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with an azidomethylating agent. One common method is the reaction of 2-methyl-1,3-thiazole with chloromethyl azide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk associated with handling azides, which are known to be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used. The reactions are often performed at room temperature or slightly elevated temperatures.

    Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used. The reactions are typically carried out under atmospheric pressure.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles.

    Cycloaddition Reactions: Products include triazole derivatives.

    Reduction Reactions: Products include amine derivatives of thiazole.

Scientific Research Applications

4-(Azidomethyl)-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioorthogonal chemistry techniques, which allow for the labeling and tracking of biomolecules in living systems.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-methyl-1,3-thiazole is primarily based on its ability to undergo cycloaddition and substitution reactions. In biological systems, it can react with biomolecules containing alkyne or thiol groups, forming stable triazole or thioether linkages. These reactions are often used in bioorthogonal chemistry to label and track proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidomethyl)-1,3-thiazole: Lacks the methyl group at the 2-position, which can affect its reactivity and stability.

    2-Methyl-1,3-thiazole: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.

    4-(Azidomethyl)-2-methyl-1,3-oxazole: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and reactivity.

Uniqueness

4-(Azidomethyl)-2-methyl-1,3-thiazole is unique due to the presence of both azido and thiazole groups, which confer high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

IUPAC Name

4-(azidomethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-4-8-5(3-10-4)2-7-9-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFOJPRDWBZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-(chloromethyl)-2-methyl-thiazole (350 mg, 2.37 mmol) and azidotrimethylsilane (315 μL, 2.37 mmol) in anhydrous THF (1 mL) under nitrogen. Add a 1M solution of tetrabutylammonium fluoride (3.6 mL, 3.56 mmol) in THF and stir at ambient temperature overnight. Pour the reaction mixture into water (10 mL), extract with ethyl ether (3×2 mL), wash the organic extra with brine, dry over MgSO4, filter, and evaporate. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give the desired intermediate as a colorless oil (165 mg, 45%).
Quantity
350 mg
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reactant
Reaction Step One
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315 μL
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reactant
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1 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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reactant
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3.6 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
10 mL
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reactant
Reaction Step Three

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